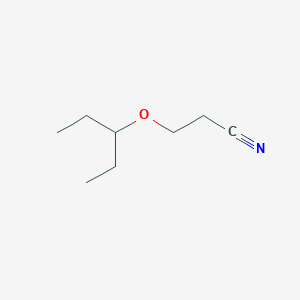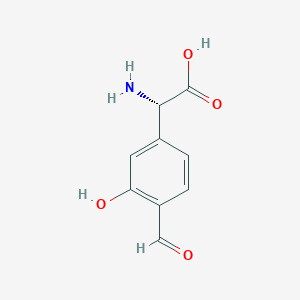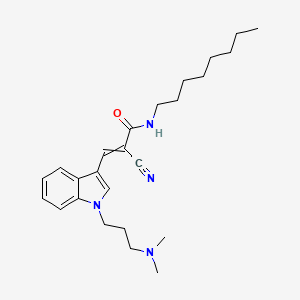![molecular formula C24H25NO3 B8150201 (S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)
(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a biphenyl moiety and an ethyl ester group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-(4’-benzyloxyphenyl)propanoic acid.
Protection of Amino Group: The amino group is protected using a suitable protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of (S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Benzyloxy group oxidation yields benzoic acid derivatives.
Reduction: Reduction of the ester group yields the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The biphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the amino and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride
- (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
Uniqueness
(S)-ethyl 2-amino-3-(4’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific structural features, including the ethyl ester group and the biphenyl moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(4-phenylmethoxyphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-2-27-24(26)23(25)16-19-9-6-10-21(15-19)20-11-13-22(14-12-20)28-17-18-7-4-3-5-8-18/h3-15,23H,2,16-17,25H2,1H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZFIAXVIMYJX-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150145.png)
![(S)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150153.png)
![(S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150156.png)
![(S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150159.png)
![(S)-ethyl 2-amino-3-(3'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150163.png)
![(S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150169.png)
![(S)-Ethyl 2-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150181.png)
![(S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150189.png)
![(S)-ethyl 2-amino-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150202.png)


